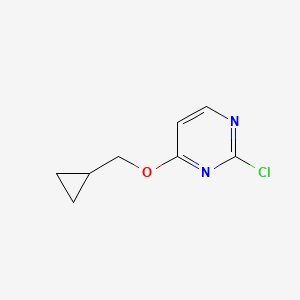

2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-(cyclopropylmethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(cyclopropylmethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUPMUOLFQEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS number and properties

An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Senior Application Scientist's Foreword: This guide provides a detailed technical overview of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases as of this writing, its synthesis and reactivity can be confidently extrapolated from the well-established chemistry of its parent scaffold, the 2,4-dichloropyrimidines. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, synthetic protocols, and strategic insights required to effectively utilize this class of compounds. The principles and methodologies described herein are grounded in the extensive literature surrounding 2-chloro-4-alkoxypyrimidines.

Core Compound Profile & Physicochemical Properties

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a disubstituted pyrimidine featuring a reactive chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. The pyrimidine core is a ubiquitous motif in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research. The strategic placement of a leaving group (chlorine) and a modifiable ether linkage makes this compound a versatile intermediate for library synthesis and lead optimization.

The properties listed below are estimated based on its close analogue, 2-Chloro-4-methoxypyrimidine (CAS: 22536-63-6).[1][2]

| Property | Value | Source/Analogue |

| CAS Number | Not Found | Target Molecule |

| Molecular Formula | C₈H₉ClN₂O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| Appearance | White to off-white solid | Analogue Data |

| Melting Point | ~54-57 °C | 2-Chloro-4-methoxypyrimidine[1] |

| Boiling Point | Not Available | - |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF. | General chemical knowledge |

Synthesis and Mechanistic Insights: A Protocol for Selective Functionalization

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is rooted in the principles of nucleophilic aromatic substitution (SₙAr) on a di-halogenated pyrimidine core. The foundational starting material is the inexpensive and commercially available 2,4-dichloropyrimidine.

Causality of Experimental Design:

The key to this synthesis is achieving regioselectivity. In nucleophilic substitution reactions of 2,4-dichloropyrimidine, the C4 position is inherently more reactive than the C2 position.[3] This preferential reactivity is due to the greater electron deficiency at the C4/C6 positions, which better stabilizes the negative charge of the Meisenheimer complex intermediate during nucleophilic attack. This established electronic preference allows for a controlled, stepwise functionalization, first at C4, leaving the C2 chlorine available for subsequent diversification.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol describes the selective monosubstitution at the C4 position using cyclopropylmethanol.

Materials:

-

2,4-Dichloropyrimidine

-

Cyclopropylmethanol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

-

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.

-

Slowly add cyclopropylmethanol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, forming the sodium cyclopropylmethoxide nucleophile.

-

Nucleophilic Substitution: While maintaining the temperature at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now primed for a second, distinct chemical transformation.

Driving Force for C2 Reactivity:

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic substitution.[3] After the introduction of the electron-donating cyclopropylmethoxy group at C4, the C2 position remains sufficiently electrophilic to react with a wide range of nucleophiles or to participate in metal-catalyzed cross-coupling reactions. This dual reactivity makes the initial 2,4-dichloropyrimidine scaffold a powerful tool for creating molecular diversity.

Common Subsequent Transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro group can be readily displaced by various nucleophiles, including primary and secondary amines, thiols, and other alkoxides. This is one of the most common methods for elaborating the pyrimidine core in drug discovery programs.[4]

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling allows for the formation of a carbon-carbon bond at the C2 position by reacting with a boronic acid or ester. This is a robust method for introducing aryl or heteroaryl moieties.[5]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to SₙAr for forming carbon-nitrogen bonds, particularly with less nucleophilic amines.

-

C-S Coupling: Palladium catalysts can also be employed to form carbon-sulfur bonds with thiols, complementing direct SₙAr reactions.[6]

Logical Relationship of Reactivity

Caption: Synthetic utility of the C2-chloro group.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its prevalence stems from the ability of the pyrimidine nitrogens to act as hydrogen bond acceptors, interacting with biological targets like protein kinases. The substituents at the C2 and C4 positions can be tailored to occupy specific pockets in an enzyme's active site, thereby tuning potency and selectivity.

While specific drugs derived from 2-Chloro-4-(cyclopropylmethoxy)pyrimidine are not documented, the broader class of 2-substituted-4-alkoxypyrimidines is integral to the development of:

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to mimic the adenine ring of ATP, enabling them to bind to the enzyme's ATP-binding site.

-

Antiviral and Anticancer Agents: The pyrimidine structure is fundamental to nucleobases, making its derivatives effective as antimetabolites in cancer and virology.[7]

-

Central Nervous System (CNS) Agents: The scaffold has been explored for developing agents targeting CNS receptors.

The synthetic flexibility offered by intermediates like 2-Chloro-4-(cyclopropylmethoxy)pyrimidine allows for the rapid generation of compound libraries, which is a cornerstone of modern hit-to-lead and lead optimization campaigns.[4]

Safety and Handling

Based on the Safety Data Sheets (SDS) of analogous compounds like 2-Chloro-4-methylpyrimidine and 2-Chloro-4-methoxypyrimidine, the following safety precautions are advised.[1][8][9]

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[8]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

References

- L.D. Arnold, H. Maag, W.W. Turner, Jr. WO 2016/168619 A1. ()

-

J.M. Large, et al. (2011). Bioorganic & Medicinal Chemistry, 19, 836–851. ([Link])

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. ([Link])

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. ([Link])

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. ([Link])

-

2-Chloro-4-methoxypyrimidine. PubChem. ([Link])

-

2-chloro-5-(cyclopropylmethoxy)pyrimidine. ChemUniverse. ([Link])

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. ([Link])

- Synthesis of chlorinated pyrimidines.

-

2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem. ([Link])

-

Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine. Ningbo Inno Pharmchem Co.,Ltd. ([Link])

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. ([Link])

-

2-chloropyrimidine. Organic Syntheses Procedure. ([Link])

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. ([Link])

Sources

- 1. 2-氯-4-甲氧基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.nl [fishersci.nl]

Pyrimidine-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

The pyrimidine heterocycle stands as a "privileged scaffold" in modern medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, particularly in oncology (kinase inhibitors) and infectious diseases.[1] Its ubiquity is not merely a function of its biological presence in nucleic acids (cytosine, thymine, uracil) but stems from its unique physicochemical versatility.

For the drug discovery scientist, the pyrimidine ring offers a tunable electronic landscape. It possesses defined vectors for hydrogen bonding (crucial for ATP-mimetic activity) and distinct regiochemical reactivity profiles that allow for the sequential introduction of diversity. This guide dissects the synthetic logic, functionalization strategies, and structural mechanics required to leverage pyrimidine building blocks effectively.[2]

Structural Mechanics & Pharmacophore Mapping

The Hinge-Binding Paradigm

In kinase inhibitor design, the pyrimidine ring is frequently utilized to target the ATP-binding pocket. The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors.

-

N1 Interaction: Often accepts a hydrogen bond from the backbone amide of the "gatekeeper+3" residue in the kinase hinge region.[3]

-

C2-Amine Interaction: When functionalized with an amino group at C2, the substituent acts as a hydrogen bond donor to the hinge backbone carbonyl (GK+1).

-

Electronic Deficiency: The

-deficient nature of the pyrimidine ring (relative to benzene) lowers the energy of the LUMO, facilitating

Physicochemical Tuning

-

Lipophilicity (LogP): Pyrimidine lowers LogP relative to benzene (~ -1.5 units) and pyridine (~ -0.8 units), improving water solubility and reducing non-specific protein binding.

-

Basicity (pKa): The pKa of unsubstituted pyrimidine is ~1.3. However, this is highly tunable. Electron-donating groups (EDGs) like amines at C2/C4/C6 significantly increase basicity, while electron-withdrawing groups (EWGs) modulate it, allowing for precise pKa matching to physiological targets.

Synthetic Architectures: Regiocontrol & Causality

The utility of pyrimidines in library generation relies on the ability to selectively functionalize the ring positions. The most common starting materials are 2,4-dichloropyrimidines or 2,4,6-trichloropyrimidines .

The Hierarchy of Nucleophilic Aromatic Substitution ( )

The reactivity of chloropyrimidines towards nucleophiles is governed by the stabilization of the Meisenheimer complex intermediate.

-

C4/C6 Position (Most Reactive): Attack at C4/C6 leads to a negative charge delocalized onto the N1 and N3 nitrogens. This intermediate is highly stabilized, making C4 the primary site of substitution.

-

C2 Position (Less Reactive): Attack at C2 delocalizes charge onto N1/N3 as well, but the transition state energy is typically higher due to steric and electronic factors compared to the para-like C4 position.

-

C5 Position (Least Reactive): This position is not activated for

and typically requires electrophilic substitution or metal-catalyzed cross-coupling.

Expert Insight - Inverting Selectivity: While standard conditions (DIPEA/n-BuOH) favor C4 substitution, C2 selectivity can be forced by:

-

Steric Blocking: Using a bulky group at C4 if pre-installed.

-

Electronic Modulation: Using 2-methanesulfonyl-4-chloropyrimidine.[4] The sulfone is a better leaving group and can alter the preference, often favoring C2 attack with alkoxides.

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow of functionalizing a trichloropyrimidine scaffold, highlighting the regioselectivity hierarchy.

Caption: Regioselective functionalization hierarchy of 2,4,6-trichloropyrimidine via sequential SNAr.

Advanced Functionalization Strategies

Transition Metal Cross-Coupling

When

-

Suzuki-Miyaura: Ideal for C-C bond formation at C4/C5. Boronic acids are well-tolerated.

-

Buchwald-Hartwig: Essential for introducing amines at unreactive positions (e.g., C5) or when the nucleophile is weak (e.g., anilines with EWGs).

C-H Activation (The Minisci Reaction)

Modern drug discovery utilizes the Minisci reaction to append alkyl groups to electron-deficient heterocycles without pre-functionalization.

-

Mechanism: A carbon-centered radical (generated from a carboxylic acid +

or photoredox) attacks the electron-deficient pyrimidine ring. -

Selectivity: Protonated pyrimidines (under acidic conditions) are highly activated. Substitution typically occurs at C2 or C4. This is a powerful tool for "Late-Stage Functionalization" (LSF) to modulate solubility or metabolic stability (e.g., adding a methyl or cyclopropyl group).

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Context: Standard procedure for the first diversification step of a 2,4-dichloropyrimidine scaffold.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Aniline or Primary Amine (1.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent:

-Butanol (for thermal) or DMF/THF (for ambient)

Procedure:

-

Dissolution: Dissolve 2,4-dichloropyrimidine in

-Butanol (0.2 M concentration) in a round-bottom flask. -

Addition: Add DIPEA followed by the amine nucleophile dropwise at

.-

Causality: Low temperature prevents competing attack at C2.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). If the amine is unreactive (e.g., electron-deficient aniline), heat to

. Monitor via LCMS. -

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Validation: The C4-isomer is typically the major product (>90%). Confirm regiochemistry via 1H-NMR (NOE analysis between the amine NH and Pyrimidine C5-H).

Protocol B: C-H Alkylation via Minisci Reaction

Context: Late-stage introduction of an alkyl group to modulate physicochemical properties.

Reagents:

-

Substrate: Pyrimidine derivative (1.0 eq)

-

Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 eq)

-

Catalyst:

(0.2 eq) -

Oxidant:

(3.0 eq) -

Solvent: 10% TFA in Water/Acetonitrile (1:1)

Procedure:

-

Setup: Dissolve substrate and carboxylic acid in the solvent mixture.

-

Causality: TFA protonates the pyrimidine, lowering the LUMO energy and activating it toward nucleophilic radical attack.

-

-

Initiation: Add

and Ammonium Persulfate. Heat to -

Monitoring: Evolution of

gas indicates radical formation. Monitor via LCMS for conversion (typically 1-4 hours). -

Workup: Neutralize with saturated

(carefully, gas evolution). Extract with DCM.

Case Study: Kinase Inhibitor Data Comparison

The following table compares key pyrimidine-based kinase inhibitors, highlighting the specific role of the pyrimidine core in their binding mode.

| Drug Name | Target Kinase | Pyrimidine Role | Key Binding Interaction | Approval Year |

| Imatinib | BCR-ABL | Scaffold Core | N1 binds to hinge (Met318); Phenyl group extends to hydrophobic pocket. | 2001 |

| Ibrutinib | BTK | Hinge Binder | Pyrazolo[3,4-d]pyrimidine core mimics adenine; N1/N7 H-bonds to hinge. | 2013 |

| Lazertinib | EGFR (T790M) | Hinge Binder | Pyrimidine N1 accepts H-bond; C2-amine donates H-bond to Met793. | 2018 (Korea) |

| Rosuvastatin | HMG-CoA | Stacking | Pyrimidine core provides rigid spacing and | 2003 |

Strategic Pathway Visualization

This diagram outlines the decision matrix for selecting the synthesis route based on the desired substitution pattern.

Caption: Decision matrix for selecting synthetic routes based on nucleophile stability and target complexity.

References

-

Li, W., et al. (2022). "Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery."[5][6] Current Topics in Medicinal Chemistry. Available at: [Link]

-

WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Available at: [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2][7] (Fundamental reactivity reference).

-

Dunetz, J. R., et al. (2019). "Minisci alkylation of heterocycles in pharmaceutical synthesis." Journal of Organic Chemistry. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). "Novel Drug Approvals for 2024." Available at: [Link]

-

Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Available at: [Link]

Sources

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

The Strategic Dance of Substituents: A Deep Dive into the Structure-Activity Relationship of 4-Substituted 2-Chloropyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] Among the vast landscape of pyrimidine-based compounds, the 2-chloropyrimidine moiety serves as a particularly versatile and reactive intermediate, enabling the strategic exploration of chemical space. The chlorine atom at the 2-position provides a handle for further chemical modification, while the 4-position offers a prime location for introducing substituents that can profoundly influence biological activity. This guide delves into the intricate structure-activity relationship (SAR) of 4-substituted 2-chloropyrimidines, providing a comprehensive overview of their synthesis, biological evaluation, and the mechanistic underpinnings of their activity, with a particular focus on their role as kinase inhibitors, antibacterial, and antiviral agents.

The Synthetic Gateway: Forging the 2-Chloropyrimidine Core and its C4-Functionalized Analogs

The journey into the SAR of 4-substituted 2-chloropyrimidines begins with robust and efficient synthetic strategies. The common starting point is often a readily available pyrimidine derivative, such as uracil or 2-aminopyrimidine, which can be chlorinated to yield the key 2,4-dichloropyrimidine intermediate. Subsequent regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position allows for the introduction of a diverse array of substituents.[3][4]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol outlines a common method for the synthesis of the pivotal 2,4-dichloropyrimidine intermediate.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline (as a catalyst)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of phosphorus oxychloride.

-

Carefully add a catalytic amount of N,N-dimethylaniline to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,4-dichloropyrimidine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol details the introduction of an amine substituent at the C4 position, a common and critical step in the synthesis of many biologically active pyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Desired primary or secondary amine (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous solvent (e.g., isopropanol, acetonitrile, or THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine followed by the base (TEA or DIPEA).

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine, and monitor by TLC. Reactions are typically complete within 2-12 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting 4-amino-2-chloropyrimidine derivative can be purified by column chromatography or recrystallization.

The following diagram illustrates the general synthetic workflow from a starting pyrimidine to a 4-substituted 2-chloropyrimidine derivative.

Caption: General synthetic workflow for 4-substituted 2-chloropyrimidines.

The SAR Landscape: Tailoring the 4-Position for Diverse Biological Activities

The substituent at the 4-position of the 2-chloropyrimidine ring plays a pivotal role in determining the compound's biological activity and selectivity. By systematically modifying the size, shape, electronics, and hydrogen bonding potential of this substituent, medicinal chemists can fine-tune the molecule's interaction with its biological target.

Kinase Inhibition: A Privileged Scaffold for Targeting the ATP-Binding Site

The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[5] The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituent at the C4 position typically extends into the solvent-exposed region or a hydrophobic pocket, significantly influencing potency and selectivity.

A study on c-Jun N-terminal kinase (JNK) inhibitors demonstrated the importance of the 4-amino substituent.[2] Optimization of this group led to the identification of potent and selective inhibitors. The general trend observed was that small, hydrophobic groups were well-tolerated, while larger or more polar groups could either enhance or diminish activity depending on the specific sub-pockets of the JNK ATP-binding site.

| Compound | 4-Substituent (R) | JNK1 IC50 (nM) |

| 1a | -NH-phenyl | 500 |

| 1b | -NH-(4-fluorophenyl) | 250 |

| 1c | -NH-cyclopropyl | 150 |

| 1d | -NH-tert-butyl | 80 |

| 1e | -NH-(1-adamantyl) | 30 |

Data is illustrative and based on trends reported in the literature.

The data clearly indicates that increasing the steric bulk and hydrophobicity of the 4-amino substituent, from a simple phenyl group to a bulky adamantyl group, leads to a significant increase in inhibitory potency against JNK1. This suggests the presence of a hydrophobic pocket in the kinase that can accommodate these larger groups, leading to enhanced binding affinity.

The following diagram illustrates the key interactions of a 4-anilino-2-chloropyrimidine-based kinase inhibitor within the ATP-binding pocket of a generic kinase.

Caption: Key interactions of a 4-anilino-2-chloropyrimidine kinase inhibitor.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The 2,4-disubstituted pyrimidine scaffold has also shown promise in the development of novel antibacterial agents.[1][6][7][8] These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

A recent study explored a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines as potent antibacterial agents.[6] While this series has substitutions at both the 2 and 4 positions, the principles of SAR can be extrapolated. The study found that a 4-chlorophenyl substituent at the 5-position of the pyrimidine ring resulted in the most potent compound against both Gram-positive and Gram-negative bacteria. This highlights the critical role that aryl substituents can play in modulating antibacterial activity.

| Compound | 5-Aryl Substituent | S. aureus (MRSA) MIC (µg/mL) | E. coli (ΔAcrB) MIC (µg/mL) |

| 2a | Phenyl | 4 | 8 |

| 2b | 4-Fluorophenyl | 2 | 4 |

| 2c | 4-Chlorophenyl | 1 | 2 |

| 2d | 4-Methoxyphenyl | 8 | 16 |

Data adapted from Khalifa et al. (2024).[6]

The SAR data indicates that electron-withdrawing groups, particularly halogens, at the para-position of the aryl ring enhance antibacterial activity. The 4-chlorophenyl derivative (2c) was the most potent, suggesting that a combination of steric and electronic factors contributes to its efficacy. Conversely, the electron-donating methoxy group (2d) led to a decrease in activity.

Antiviral Activity: A Scaffold for Diverse Viral Targets

The versatility of the 4-substituted pyrimidine scaffold extends to the realm of antiviral drug discovery.[9][10][11][12] Derivatives of this class have shown activity against a range of viruses, including influenza virus and human coronavirus.[9][11]

In a study of pyrimido[4,5-d]pyrimidines, which can be synthesized from 4-substituted pyrimidine precursors, compounds featuring a cyclopropylamino group and an aminoindane moiety at the 4- and 7-positions, respectively, exhibited notable efficacy against human coronavirus 229E (HCoV-229E).[9] This suggests that the nature of the amino substituent at the 4-position is a key determinant of antiviral activity.

Another study on dihydropyrimidinones, a related class of compounds, found that a long lipophilic undecyl side chain at the C-4 position conferred potent and selective activity against Punta Toro virus, a member of the Bunyaviridae family.[10] This underscores the importance of lipophilicity in the 4-substituent for antiviral efficacy, likely by facilitating membrane transport or interaction with viral envelope proteins.

Mechanistic Insights and the Causality of Experimental Design

The observed SAR is a direct consequence of the molecular interactions between the 4-substituted 2-chloropyrimidine and its biological target. Understanding these interactions at a molecular level is crucial for rational drug design.

In the context of kinase inhibition, the choice of an aromatic amine at the 4-position is a deliberate design element. The planar aromatic ring can engage in favorable π-stacking interactions with aromatic residues in the ATP-binding pocket, while the amine linker provides the correct geometry for the pyrimidine core to interact with the hinge region. The 2-chloro substituent, while often serving as a synthetic handle, can also engage in halogen bonding or occupy a small hydrophobic pocket.[13][14][15]

For antibacterial and antiviral agents, the mechanism of action can be more varied. In some cases, the pyrimidine scaffold may act as a bioisostere for a natural substrate, competitively inhibiting an essential enzyme. In other instances, the molecule may disrupt protein-protein interactions or interfere with viral entry or replication processes. The choice of substituents at the 4-position is therefore guided by the specific characteristics of the target, with properties like hydrophobicity, hydrogen bonding capacity, and steric bulk being systematically varied to optimize activity.

The following logical diagram illustrates the iterative process of SAR-guided drug discovery for 4-substituted 2-chloropyrimidines.

Caption: Iterative cycle of SAR-guided drug discovery.

Conclusion: A Scaffold of Enduring Potential

The 4-substituted 2-chloropyrimidine scaffold represents a privileged starting point for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the ease of introducing diverse functionality at the 4-position provide a fertile ground for medicinal chemistry exploration. The structure-activity relationships discussed herein, from the critical hinge-binding interactions in kinase inhibitors to the nuanced steric and electronic requirements for antibacterial and antiviral activity, underscore the profound impact of the 4-substituent. As our understanding of disease biology deepens and new targets emerge, the strategic and rational design of novel 4-substituted 2-chloropyrimidines will undoubtedly continue to yield promising drug candidates for a wide range of human diseases.

References

-

Karageorgis, G., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1463. [Link]

-

Khalifa, M. M., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(3), e2300656. [Link]

-

Khris, A. A., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 27(1), 142-146. [Link]

-

He, X., et al. (2020). New potent antibacterial pyrimidines: derivative of 2,4-disubstitued... ResearchGate. [Link]

-

Miyamoto, K., et al. (1995). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1347-1354. [Link]

-

Khalifa, M. M., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Semantic Scholar. [Link]

-

Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]

-

Khalifa, M. M., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. ResearchGate. [Link]

-

Furet, P., et al. (2007). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 50(18), 4487-4503. [Link]

-

Lovrien, M. R., et al. (2023). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. bioRxiv. [Link]

-

Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 228, 106046. [Link]

-

Ramiz, M. M., et al. (2011). pyrimidine derivatives with antiviral activity A series of Substituted... ResearchGate. [Link]

-

Hadimani, S. B., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(2), 1599-1620. [Link]

-

Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of... Amanote Research. [Link]

-

Patil, S. A., et al. (2011). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-aggregation Inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1985-1996. [Link]

-

Zhang, Y., et al. (2006). Synthesis and SAR of[6][7][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. ResearchGate. [Link]

-

Goldstein, D. M., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. [Link]

-

Gutierrez, R., et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

Zhang, Y., et al. (2006). Synthesis and SAR of[6][7][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

-

Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9886-9900. [Link]

-

Hafez, H. N., et al. (2008). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 31(6), 693-702. [Link]

-

Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(10), 2221-2231. [Link]

-

Jorner, K., et al. (2023). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(31), 14099-14112. [Link]

-

Nagashima, K., et al. (2017). 4-Anilino-pyrimidine, novel aldosterone synthase (CYP11B2) inhibitors bearing pyrimidine structures. Bioorganic & Medicinal Chemistry Letters, 27(9), 1902-1906. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) Design, Synthesis, and X-Ray Crystal Structures of [research.amanote.com]

Chemical Stability of Cyclopropylmethyl Ethers in Pyrimidine Scaffolds

This guide details the chemical and metabolic stability profile of cyclopropylmethyl (CPM) ethers when attached to pyrimidine scaffolds, a structural motif increasingly utilized to modulate lipophilicity and metabolic clearance in drug discovery.

Executive Summary

The cyclopropylmethyl (CPM) ether moiety is a high-value bioisostere for ethyl or isopropyl ethers in medicinal chemistry. It offers a strategic advantage by reducing the "metabolic soft spot" liability of alkyl chains while maintaining or improving lipophilic efficiency (LipE). However, its integration into pyrimidine scaffolds introduces a dichotomy:

-

Metabolic Advantage: It sterically and electronically hinders Cytochrome P450 (CYP) mediated

-dealkylation. -

Chemical Liability: The moiety is susceptible to acid-catalyzed solvolysis, driven by the rapid rearrangement of the transient cyclopropylcarbinyl cation.

This guide provides the mechanistic grounding, synthetic protocols, and stability assays required to successfully deploy this motif in drug candidates.

The Physico-Chemical Rationale

Replacing a standard alkyl ether with a CPM ether on a pyrimidine ring is rarely a random choice; it is a calculated design step.

Lipophilicity and Metabolic Efficiency

The CPM group adds steric bulk and rigidity compared to an ethyl group.

-

Lipophilicity (

LogD): Typically increases LogD by ~0.4–0.6 units compared to a methyl ether, but often improves permeability. -

Metabolic Blocking: The cyclopropyl ring C-H bonds are stronger (

-like character, ~106 kcal/mol BDE) than standard alkyl

The Pyrimidine Context

Pyrimidines are electron-deficient heteroaromatics. This electron-withdrawing nature (EWG) is the critical stabilizer for CPM ethers.

-

Mechanism: The pyrimidine ring pulls electron density from the ether oxygen lone pairs via resonance and induction.

-

Result: The oxygen becomes less basic (lower pKa of the conjugate acid). Since protonation of the oxygen is the rate-limiting step for acid hydrolysis, CPM ethers on pyrimidines are significantly more stable to acid than their phenyl or alkyl counterparts.

Mechanism of Instability: The Acid Challenge

Despite the stabilizing effect of the pyrimidine, strong acidic conditions (e.g., stomach acid, pH < 2) can trigger cleavage. This is not simple hydrolysis; it is a cation-mediated rearrangement .

The Cyclopropylcarbinyl Rearrangement

Upon protonation and C-O bond cleavage, the CPM group generates a cyclopropylcarbinyl cation . This species is non-classical (bicyclobutonium character) and extremely prone to rearrangement.

The Pathway:

-

Protonation: Acid protonates the ether oxygen.[1]

-

Cleavage: The C-O bond breaks, releasing the pyrimidine-OH and the cation.

-

Rearrangement: The cation equilibrates between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

-

Trapping: Nucleophiles (water, chloride) trap the rearranged cation, leading to a mixture of alcohol/halide byproducts.

Visualization of the Instability Pathway

The following diagram illustrates the divergence from the stable ether to the rearranged byproducts.

Caption: Acid-catalyzed cleavage mechanism showing the equilibrium of cationic intermediates leading to rearranged byproducts.

Synthesis Strategies

Installing a CPM ether onto a pyrimidine is best achieved via Nucleophilic Aromatic Substitution (

Ar Protocol (Preferred)

This method utilizes the acidity of cyclopropylmethanol and the electrophilicity of chloropyrimidines.

-

Substrate: 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

-

Reagent: Cyclopropylmethanol (1.1 equiv).

-

Base: NaH (for unreactive substrates) or

/ -

Solvent: DMF or THF (0°C to RT).

Regioselectivity Note

In 2,4-dichloropyrimidines:

-

Sterics: The C4 position is generally less hindered and more electrophilic.

-

Outcome: Substitution typically occurs at C4 first . To target C2, one often requires a blocking group at C4 or specific catalytic conditions.

Synthesis Workflow Diagram

Caption: Standard

Experimental Protocols

These protocols are designed to validate the stability and synthesis of the scaffold.

Protocol A: Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

Objective: Install CPM ether via

-

Preparation: In a flame-dried flask under

, dissolve cyclopropylmethanol (1.1 mmol) in anhydrous THF (5 mL). -

Activation: Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir for 30 min until

evolution ceases. -

Addition: Add 4-chloropyrimidine derivative (1.0 mmol) dissolved in THF (2 mL) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting chloride.

-

Workup: Quench with sat.

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Acid Stability Profiling (Simulated Gastric Fluid)

Objective: Assess liability to acid-catalyzed rearrangement.

-

Test Medium: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, without pepsin).

-

Incubation: Dissolve compound to 10

M in SGF (containing 1% DMSO as cosolvent). -

Sampling: Incubate at 37°C. Aliquot at

min. -

Analysis: Quench aliquots immediately with cold acetonitrile (pH > 8 buffer optional to stop reaction). Analyze via HPLC-UV/MS.

-

Metric: Calculate

.-

Target: > 120 min (Acceptable).

-

Risk:[2] < 30 min (High risk of degradation in stomach).

-

Protocol C: Metabolic Stability (Microsomal)

Objective: Determine susceptibility to

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: 1

M test compound. -

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Procedure: Pre-incubate microsomes + compound for 5 min at 37°C. Initiate with NADPH.

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Quench: Cold Acetonitrile containing Internal Standard.

-

Data: Plot ln(% remaining) vs time to determine

.

Comparative Stability Data

The following table summarizes the expected stability trends based on the electronic nature of the scaffold.

| Scaffold Type | Substituent (R) | Electronic Effect | Acid Stability (pH 1) | Metabolic Stability (HLM) |

| Pyrimidine | CPM Ether | Strong EWG | High (Hard to protonate) | High (Steric block) |

| Phenyl | CPM Ether | Neutral/Weak Donor | Moderate | Moderate |

| Pyrimidine | Ethyl Ether | Strong EWG | High | Low (Rapid dealkylation) |

| Pyrimidine-Amine | CPM Ether | Donor (via resonance) | Low (Easier to protonate) | High |

Key Takeaway: The electron-deficient pyrimidine ring is the "shield" that makes the CPM ether chemically viable. Adding electron-donating groups (like amino groups) to the pyrimidine can compromise this acid stability.

References

-

Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society.[3] Link

-

Watanabe, K., et al. (2006).[4] Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.[4][5] Organic Process Research & Development. (Provides comparative ether stability data). Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses LipMetE and ether metabolism). Link

-

Navuluri, C., et al. (2024).[6] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.[6] Link

-

Marek, I., et al. (2020).[3] Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols.[3] Journal of the American Chemical Society.[3] (Mechanistic details on cation rearrangement). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

Methodological & Application

Regioselective nucleophilic aromatic substitution (SnAr) of dichloropyrimidine

Application Note: Regioselective of Dichloropyrimidines

Executive Summary

The pyrimidine core is ubiquitous in kinase inhibitors (e.g., Pazopanib, Brigatinib) and other bioactive small molecules. When starting from 2,4-dichloropyrimidine , the primary challenge is controlling regioselectivity between the C4 and C2 positions.[1][2]

-

The Rule: Under standard

conditions (neutral nucleophile, basic conditions), substitution occurs preferentially at the C4 position .[2] -

The Exception: Selectivity can be eroded or inverted by steric bulk at C5, electron-donating groups (EDGs) at C6, or specific Lewis acid/base interactions.

-

The Challenge: 4,6-dichloropyrimidine requires precise stoichiometric control to achieve mono-substitution without over-reaction.

This guide provides the mechanistic rationale and validated protocols to navigate these selectivity landscapes.

Mechanistic Grounding: The C4 vs. C2 Dichotomy

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

Electronic Bias (The "Para" Effect)

In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.

-

Resonance: The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto N1 and N3 . Attack at C2 delocalizes charge onto N1 and N3 as well, but the linear conjugation path (para-like) at C4 is generally lower in energy.

-

LUMO Analysis: DFT calculations consistently show the largest LUMO coefficient at C4, making it the primary site for soft nucleophilic attack.

Steric and Substituent Effects[2][3]

-

C5 Substituents: An electron-withdrawing group (EWG) at C5 (e.g., -NO2, -F) lowers the LUMO energy further and typically enhances C4 selectivity . However, steric bulk at C5 can hinder the C4 approach, pushing nucleophiles toward C2.

-

C6 Substituents: An EDG at C6 (e.g., -OMe, -NHR) deactivates C4 via resonance donation, often shifting reactivity toward C2 .

Visualizing the Selectivity Pathway

Figure 1: Mechanistic divergence in the

Strategic Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Synthesis of 4-amino-2-chloropyrimidines. Scope: Primary and secondary amines.

Rationale: To maximize C4 selectivity, we utilize a non-polar solvent to destabilize the transition state slightly (enhancing the difference between C4 and C2 barriers) and a mild base to scavenge HCl without promoting bis-substitution.

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Amine Nucleophile (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Isopropanol (IPA) or n-Butanol (for high temp) or DCM (for low temp). Note: Protic solvents like IPA can assist chloride departure via H-bonding.

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in IPA (0.2 M concentration). Cool the solution to 0 °C (ice bath).

-

Base Addition: Add DIPEA (1.2 equiv) in one portion.

-

Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 15 minutes. Slow addition is critical to prevent local high concentrations that lead to bis-substitution.

-

Reaction:

-

Reactive Amines (e.g., pyrrolidine): Stir at 0 °C for 1–2 hours.

-

Less Reactive Amines (e.g., anilines): Allow to warm to Room Temperature (RT) or heat to 50–60 °C if monitoring shows no conversion.

-

-

Monitoring: Check LCMS for consumption of starting material (SM) and ratio of Regioisomer 1 (C4) vs Regioisomer 2 (C2). Target ratio >90:10.

-

Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The C4 isomer is typically less polar than the C2 isomer (verify with TLC).

Protocol B: Strategies for C2 Selectivity (The "Inversion")

Target: Synthesis of 2-amino-4-chloropyrimidines.

Challenge: Direct

Method 1: The "Tertiary Amine" Trick (Specific to 5-substituted systems) Research indicates that reacting 5-nitro-2,4-dichloropyrimidine with tertiary amines (like Et3N or DABCO) can lead to C2-selective substitution followed by dealkylation, effectively installing a diethylamino group at C2. However, for general synthesis, this is niche.

Method 2: The "Masking" Strategy (Reliable) Since you cannot easily force C2 attack first, the industry standard is to:

-

React C4 with a "dummy" nucleophile that can be displaced later (e.g., thiomethoxide, if you plan to oxidize it to a sulfone).

-

Perform the desired

at C2.[1] -

Displace the C4 group.

Method 3: C6-Directing Group If your target molecule allows, installing an Electron Donating Group (EDG) at C6 (e.g., -OMe) before the amine coupling can shift selectivity toward C2.

-

Condition: React with amine in THF at reflux.

-

Result: Enhanced C2 selectivity due to C4 deactivation by the C6-methoxy group.

Protocol C: Mono-substitution of 4,6-Dichloropyrimidine

Target: 4-amino-6-chloropyrimidine. Challenge: Symmetry leads to statistical mixtures of SM, Mono, and Bis products.

Step-by-Step Workflow:

-

Stoichiometry: Use a slight deficit of amine (0.9 equiv) relative to the pyrimidine (1.0 equiv). It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

-

Temperature Control: Perform the reaction at -10 °C to 0 °C .

-

Inverse Addition: Dissolve the amine and base in solvent and add this mixture dropwise to a solution of the 4,6-dichloropyrimidine. This ensures the pyrimidine is always in excess during the addition.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low C4/C2 Ratio (<3:1) | High Temperature | Lower reaction temp to -20 °C or 0 °C. |

| Steric Clash at C4 | If C5 has a bulky group, C2 attack becomes competitive. Switch to a smaller nucleophile or use Pd-catalysis (Buchwald-Hartwig) which often restores C4 selectivity. | |

| Bis-substitution (Displacement of both Cl) | Excess Nucleophile | Reduce amine equivalents to 0.95–1.0. |

| High Local Concentration | Use "Inverse Addition" (add amine to pyrimidine) and dilute reaction (0.1 M). | |

| No Reaction | Deactivated Electrophile | If C5/C6 are EDGs, the ring is electron-rich. Switch solvent to NMP/DMSO and heat to 100–120 °C. |

Decision Tree for Experimental Design

Figure 2: Strategic decision matrix for selecting the appropriate protocol based on substrate and target regiochemistry.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[6][7] [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.[7] [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 2021. (Relevant for Pd-catalyzed alternatives to SnAr). [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]

Sources

- 1. acs.digitellinc.com [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub: are you are robot? [sci-hub.sg]

Application Notes and Protocol for the O-alkylation of 2,4-dichloropyrimidine with Cyclopropylmethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the O-alkylation of 2,4-dichloropyrimidine with cyclopropylmethanol, a key transformation in the synthesis of various biologically active compounds. The protocol is based on the principles of the Williamson ether synthesis, adapted for the specific reactivity of the pyrimidine core. We delve into the critical aspect of regioselectivity, reaction optimization, and thorough product characterization. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering a detailed, step-by-step protocol and the scientific rationale behind each procedural choice.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The targeted synthesis of 2,4-disubstituted pyrimidines is of particular interest, and the O-alkylation of 2,4-dichloropyrimidine offers a versatile entry point to a diverse range of analogues. The reaction with cyclopropylmethanol is significant as the cyclopropylmethyl moiety is a valuable motif in drug design, often conferring improved metabolic stability and binding affinity.

The core of this protocol is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide.[1] In this specific application, the sodium salt of cyclopropylmethanol, a potent nucleophile, is generated in situ using sodium hydride (NaH). This alkoxide then displaces one of the chlorine atoms on the 2,4-dichloropyrimidine ring through a nucleophilic aromatic substitution (SNAr) mechanism.

A critical consideration in the functionalization of 2,4-dichloropyrimidine is regioselectivity. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[2][3] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, it is important to note that reaction conditions and the nature of the nucleophile can influence this selectivity.

This application note will guide the user through a reliable protocol to favor the synthesis of the C4-alkoxylated product, 2-(cyclopropylmethoxy)-4-chloropyrimidine.

Reaction Scheme

Caption: O-alkylation of 2,4-dichloropyrimidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Dichloropyrimidine | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |

| Cyclopropylmethanol | ≥99% | e.g., Sigma-Aldrich | Store under inert atmosphere. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive, handle with care. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |

| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | For workup and chromatography. |

| Hexanes | ACS Grade | e.g., Fisher Scientific | For chromatography. |

| Saturated Sodium Bicarbonate Solution | For workup. | ||

| Brine (Saturated NaCl solution) | For workup. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying organic layers. | ||

| Deuterated Chloroform (CDCl₃) | For NMR analysis. |

Experimental Protocol

Step 1: Preparation of the Reaction Setup

-

Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous conditions. The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.

Caption: Experimental workflow diagram.

Step 2: Formation of the Sodium Alkoxide

-

To the reaction flask, add sodium hydride (1.2 equivalents) carefully. The 60% dispersion in mineral oil can be weighed out, and the mineral oil can be removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by decantation.

-

Add anhydrous THF (tetrahydrofuran) to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add cyclopropylmethanol (1.0 equivalent) dropwise to the stirred suspension of NaH in THF. The addition should be done cautiously as the reaction is exothermic and generates hydrogen gas. The formation of the sodium alkoxide is usually accompanied by the cessation of gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the primary alcohol, forming the highly nucleophilic alkoxide.[4] Anhydrous THF is an excellent aprotic polar solvent that can solvate the resulting sodium alkoxide without interfering with the reaction. Performing the deprotonation at 0 °C helps to control the exothermicity of the reaction.

Step 3: Nucleophilic Aromatic Substitution

-

In a separate flame-dried flask, dissolve 2,4-dichloropyrimidine (1.1 equivalents) in a minimal amount of anhydrous THF.

-

Slowly add the solution of 2,4-dichloropyrimidine to the freshly prepared sodium cyclopropylmethoxide suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The product should be more nonpolar than the starting dichloropyrimidine.

Causality Behind Experimental Choices: A slight excess of the dichloropyrimidine is used to ensure complete consumption of the more valuable alcohol. The reaction is typically run at room temperature to provide sufficient thermal energy for the SNAr reaction to proceed at a reasonable rate. The choice of an aprotic polar solvent like THF stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

Step 4: Workup and Purification

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. This will neutralize any remaining base and hydrolyze any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the desired 2-(cyclopropylmethoxy)-4-chloropyrimidine.

Expected Results and Characterization

The expected product is 2-(cyclopropylmethoxy)-4-chloropyrimidine . The regioselectivity of the reaction is expected to favor substitution at the C4 position. However, the formation of the C2 isomer, 4-(cyclopropylmethoxy)-2-chloropyrimidine, is a possibility and should be monitored for during characterization.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or solid |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Yield | 60-80% |

Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20-8.30 (d, 1H): H6 proton of the pyrimidine ring.

-

δ 6.80-6.90 (d, 1H): H5 proton of the pyrimidine ring.

-

δ 4.20-4.30 (d, 2H): Methylene protons (-O-CH₂-).

-

δ 1.20-1.30 (m, 1H): Methine proton of the cyclopropyl ring.

-

δ 0.60-0.70 (m, 2H): Methylene protons of the cyclopropyl ring.

-

δ 0.30-0.40 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~170 ppm: C2 (carbon bearing the alkoxy group).

-

δ ~162 ppm: C4 (carbon bearing the chlorine atom).

-

δ ~158 ppm: C6.

-

δ ~110 ppm: C5.

-

δ ~75 ppm: Methylene carbon (-O-CH₂-).

-

δ ~10 ppm: Methine carbon of the cyclopropyl ring.

-

δ ~3 ppm: Methylene carbons of the cyclopropyl ring.

Note: The exact chemical shifts may vary depending on the solvent and concentration. It is advisable to run 2D NMR experiments (e.g., HMBC, HSQC) to unambiguously assign the structure and confirm the regiochemistry.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete deprotonation of the alcohol | Ensure the NaH is active and the reaction is strictly anhydrous. Allow for sufficient time for the alkoxide formation. |

| Low reactivity of 2,4-dichloropyrimidine | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor carefully for side product formation. | |

| Mixture of regioisomers | Reaction conditions favoring C2 substitution | While C4 is favored, some C2 isomer might form. Optimize the reaction temperature and time. Purification by column chromatography should separate the isomers. |

| Complex mixture of products | Side reactions | Ensure the reaction is performed under an inert atmosphere. Impurities in starting materials can also lead to side products. |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2,4-Dichloropyrimidine: Irritant. Avoid contact with skin and eyes.

-

Anhydrous Solvents: THF can form explosive peroxides. Use from a fresh, sealed bottle or test for peroxides before use.

-

Hydrogen Gas Evolution: The reaction of NaH with the alcohol generates hydrogen gas. Ensure the reaction is properly vented.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2010). C2-selective Pd-catalyzed cross-coupling of 2, 4-dihalopyrimidines. Organic letters, 12(3), 532-535. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Optimizing reaction conditions for 4-alkoxypyrimidine synthesis

Application Notes and Protocols

Abstract

The 4-alkoxypyrimidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in key biological interactions and its synthetic tractability. The development of robust, high-yielding synthetic routes to access these intermediates is therefore of critical importance to researchers in medicinal chemistry and process development. This guide provides a detailed examination of the primary synthetic strategies for preparing 4-alkoxypyrimidines, focusing on the causal factors that govern reaction outcomes. We present in-depth protocols for the two most prevalent methods—Nucleophilic Aromatic Substitution (SNAr) and O-alkylation of 4-hydroxypyrimidines—and offer a systematic approach to optimizing critical reaction parameters for yield, purity, and scalability.

Introduction: The Chemical Rationale for 4-Alkoxypyrimidine Synthesis

The pyrimidine ring is classified as a π-deficient heterocycle.[2] The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly reduces the electron density of the ring, particularly at the C2, C4, and C6 positions. This inherent electronic property makes the pyrimidine nucleus highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr), while rendering it less reactive towards electrophilic substitution.[2]

When a leaving group, such as a halogen, is present at the C4 position, the system is primed for substitution. Nucleophilic attack at C4 is generally favored over C2. This regioselectivity can be explained by examining the stability of the anionic Meisenheimer intermediate formed during the reaction. Attack at the C4 (or C2) position allows for the negative charge to be delocalized onto one of the ring nitrogen atoms, a more electronegative atom, which is a major stabilizing contributor.[3] The intermediate resulting from attack at C4 is often considered more stable, leading to the preferential formation of 4-substituted products.[3][4] This fundamental reactivity underpins the most common and reliable methods for synthesizing 4-alkoxypyrimidines.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 4-alkoxypyrimidines is the SNAr reaction, involving the displacement of a halide (typically chloride) from a 4-halopyrimidine with an alkoxide nucleophile.[5][6] This reaction proceeds via a classical addition-elimination mechanism.

Reaction Mechanism

The reaction is a two-step process:

-

Nucleophilic Addition: The alkoxide (RO⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group, yielding the final 4-alkoxypyrimidine product.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine intermediate

Application Note & Protocol

Topic: Scalable Synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2] The pyrimidine core is a privileged scaffold found in numerous approved drugs, and the strategic placement of a reactive chlorine atom and a cyclopropylmethoxy group allows for diverse downstream functionalization.[3][4] This document provides a comprehensive, scalable, and robust protocol for the synthesis of this key intermediate. We delve into the underlying chemical principles, offer a detailed step-by-step methodology validated for scalability, and present a complete characterization framework. The protocol is designed to ensure high yield, purity, and reproducibility, addressing the rigorous demands of pharmaceutical research and development.

Scientific Rationale and Synthesis Strategy

The Underlying Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the 2,4-dichloropyrimidine ring. The core principle involves the displacement of one of the chlorine atoms by the cyclopropylmethoxide anion.

Causality of Regioselectivity

A critical aspect of this synthesis is the high regioselectivity for substitution at the C4 position over the C2 position. The pyrimidine ring's nitrogen atoms are electron-withdrawing, which activates the chlorine-bearing carbons toward nucleophilic attack. However, the C4 position is generally more electrophilic and thus more reactive than the C2 position in SNAr reactions.[5][6] This differential reactivity is the cornerstone of the synthetic strategy, allowing for the preferential formation of the desired 4-substituted isomer and minimizing the formation of difficult-to-separate isomeric byproducts.[6]

Selection of Reagents

-

Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the cyclopropylmethanol to form the potent sodium cyclopropylmethoxide nucleophile. Its insoluble nature in THF requires careful handling but ensures the reaction drives to completion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its aprotic nature prevents the quenching of the hydride base and the resulting alkoxide. It also possesses a suitable boiling point for temperature control and effectively solubilizes the 2,4-dichloropyrimidine starting material.

Process Workflow and Visualization

The overall synthetic process is a sequential operation involving the formation of the nucleophile followed by the SNAr reaction, work-up, and purification.

Caption: Scalable workflow for the synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Suggested Purity | Notes |

| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | >98% | Irritant. Handle with care. |

| Cyclopropylmethanol | 2516-33-8 | 72.11 | >99% | Flammable liquid. |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | Flammable solid. Reacts violently with water. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.8% | Peroxide formation risk. Use inhibitor-stabilized. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |

| Saturated NH₄Cl (aq) | N/A | N/A | N/A | For quenching. |

| Brine | N/A | N/A | N/A | For washing. |

| Anhydrous MgSO₄/Na₂SO₄ | N/A | N/A | N/A | For drying. |

| Silica Gel | N/A | N/A | 230-400 mesh | For column chromatography. |

Equipment

-

Three-neck round-bottom flask or jacketed reactor, appropriately sized for the intended scale.

-

Mechanical overhead stirrer.

-

Thermometer/temperature probe.

-

Dropping funnel/addition funnel.

-

Inert gas (Nitrogen or Argon) line with bubbler.

-

Ice bath and heating mantle/circulator.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

Step-by-Step Procedure